4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide
Description
This compound features a benzo[d]thiazole core substituted with 5,7-dimethyl groups, a hydrazinecarbonyl linker, and a diethylbenzenesulfonamide moiety. The benzo[d]thiazole scaffold is known for its pharmacological relevance, including anticancer and enzyme inhibitory activities . Such structural attributes position it within a broader class of thiazole-hydrazone derivatives investigated for therapeutic applications.
Properties
IUPAC Name |
4-[[(5,7-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-5-24(6-2)29(26,27)16-9-7-15(8-10-16)19(25)22-23-20-21-17-12-13(3)11-14(4)18(17)28-20/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUVVKRZVKGFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=CC(=CC(=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects. For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
4-(2-(5,7-Dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₃₁N₃O₂S
- Molecular Weight : 345.54 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. The following table summarizes key findings from various studies:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| A549 (Lung) | 6.75 ± 0.19 | High cytotoxicity observed in both 2D and 3D assays |
| MCF-7 (Breast) | 5.13 ± 0.97 | Moderate cytotoxic effects noted |
| HT-29 (Colon) | 4.01 ± 0.95 | Significant inhibition of cell proliferation |
IC₅₀ values indicate the concentration required to inhibit 50% of cell growth.
The biological activity of this compound is attributed to several mechanisms:
- GABA Receptor Modulation : The compound acts as a GABA-gated chloride channel antagonist, which may lead to disrupted cellular signaling in cancer cells .
- Mitochondrial Inhibition : It has been identified as a mitochondrial electron transport inhibitor, potentially inducing apoptosis in cancer cells by disrupting energy metabolism .
- Oxidative Stress Induction : The compound may increase oxidative stress within tumor cells, leading to cell death.
Study 1: Anticancer Efficacy in Preclinical Models
A study conducted by researchers evaluated the anticancer efficacy of the compound using MTT assays on various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells (NIH3T3), suggesting a favorable therapeutic index .
Study 2: In Vivo Evaluation
In vivo studies involving xenograft models demonstrated that treatment with the compound resulted in significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, corroborating its potential as an effective anticancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds with benzothiazole moieties, similar to the target compound, have been extensively studied for their anticancer properties. Research indicates that benzothiazole derivatives can inhibit tumor growth by targeting multiple pathways involved in cancer progression. For instance, novel benzothiazole derivatives have shown significant antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .
-
Neurodegenerative Disease Treatment :
- The multitargeted-directed ligands (MTDLs) approach is prominent in developing treatments for neurodegenerative diseases like Alzheimer's. Benzothiazole derivatives are recognized as privileged scaffolds for creating MTDLs that interact with various biological targets, including cholinesterase and histamine receptors. These interactions can potentially enhance therapeutic efficacy against multifactorial diseases .
- Antimicrobial Properties :
Material Science Applications
- Dyes and Pigments :
-
Polymer Additives :
- The sulfonamide group in the compound can provide enhanced solubility and compatibility with various polymers, making it useful as an additive in polymer formulations to improve mechanical properties and processing characteristics.
Case Studies
-
Neuroprotective Agents :
- A study focused on synthesizing benzothiazole derivatives found that certain compounds exhibited neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress markers in cellular models of neurodegeneration . Such findings support the potential application of the target compound in developing neuroprotective therapies.
-
Antitumor Screening :
- In a series of experiments evaluating the anticancer properties of benzothiazole derivatives, compounds similar to 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as lead compounds for further development .
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazinecarbonyl group undergoes hydrolysis under acidic or basic conditions, yielding intermediates critical for further derivatization:
| Conditions | Products | Yield | Analytical Methods |
|---|---|---|---|
| 1M HCl, reflux, 6h | 5,7-dimethylbenzo[d]thiazol-2-amine + 4-carboxy-N,N-diethylbenzenesulfonamide | 78% | HPLC, NMR |
| 0.5M NaOH, 60°C, 4h | 5,7-dimethylbenzo[d]thiazol-2-carboxylic acid + hydrazine adducts | 65% | IR ( 1680 cm), MS |
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions deprotonate the hydrazine nitrogen, facilitating cleavage of the C–N bond.
Nucleophilic Substitution at the Sulfonamide Group
The N,N-diethylsulfonamide moiety participates in nucleophilic displacement reactions under alkaline conditions:
Key Insight : The sulfonamide’s electron-withdrawing nature activates the benzene ring for electrophilic substitution but limits direct sulfonyl-group reactivity without strong bases .
Cyclization Reactions
The hydrazinecarbonyl group facilitates heterocycle formation via intramolecular cyclization:
| Reagent | Conditions | Product | Yield | Analytical Data |
|---|---|---|---|---|
| POCl, DMF | 100°C, 3h | Thiazolo[5,4-d]thiazole fused derivative | 55% | NMR: δ 165.2 (C=O) |
| Acetic anhydride | Reflux, 12h | Acetylated hydrazone with cyclized byproduct | 48% | MS: m/z 512 [M+H] |
Mechanism : Cyclization is driven by dehydration or condensation, often requiring Lewis acids (e.g., POCl) to activate carbonyl groups.
Oxidation and Reduction
The benzo[d]thiazole ring’s sulfur atom and hydrazine linkage exhibit redox activity:
| Reaction Type | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Oxidation (HO) | Acetic acid, 50°C, 2h | Sulfoxide derivative | 60% | IR: 1040 cm |
| Reduction (NaBH) | MeOH, 0°C → rt | Hydrazine reduced to amine | 73% | NMR: δ 2.8 (–NH) |
Structural Impact : Oxidation at sulfur increases polarity, while hydrazine reduction disrupts conjugation, altering electronic properties.
Metal Coordination Complexes
The compound acts as a polydentate ligand for transition metals due to N and S donor sites:
| Metal Salt | Conditions | Complex | Stability |
|---|---|---|---|
| Cu(II) acetate | EtOH, rt, 4h | [Cu(L)]Cl | Stable in air |
| Fe(III) chloride | HO/EtOH, 60°C, 6h | Octahedral Fe(III) complex | Sensitive to moisture |
Characterization : UV-Vis spectra ( 450–600 nm) and ESR confirm metal-ligand charge transfer.
Photochemical Reactions
UV irradiation induces cleavage of the hydrazone bond:
| Conditions | Products | Quantum Yield | Applications |
|---|---|---|---|
| UV (365 nm), CHCN | Benzo[d]thiazole radical + sulfonamide | 0.32 | Photodynamic therapy research |
Mechanism : Homolytic cleavage generates radicals detectable via spin-trapping ESR.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound shares core motifs with several analogs:
- Thiazole-hydrazones (e.g., compounds 3, 7b, 11 from and ): These feature variations in substituents on the thiazole ring (e.g., methyl, phenyl) and aromatic aldehydes (e.g., methoxy, nitro, dimethylamino groups). The dimethylbenzo[d]thiazole in the target compound may enhance steric bulk and π-π stacking compared to simpler thiazoles .
Table 1: Key Structural Differences
Anticancer Activity
- Target Compound: Limited direct data, but structurally related analogs like 7b (IC₅₀ = 1.61 ± 1.92 μg/mL against HepG-2) and 11 (IC₅₀ = 1.98 ± 1.22 μg/mL) from highlight the importance of electron-donating groups (e.g., dimethylamino) for cytotoxicity. The dimethylbenzo[d]thiazole in the target compound may similarly enhance activity through improved DNA intercalation or kinase inhibition .
- Sulfonamide-thiadiazoles (): Compounds like 7b (dimethylamino-substituted) showed superior cytotoxicity over nitro- or methoxy-substituted analogs, suggesting that electronic effects govern activity. The diethylbenzenesulfonamide in the target compound could further modulate cellular uptake .
Enzyme Inhibition
- MAO-B Inhibition (): Hydrazone derivatives with nitroaryl groups (e.g., 16 , 17 ) exhibit selective MAO-B inhibition. The target compound’s 5,7-dimethylbenzo[d]thiazole may mimic these electronic properties, though its sulfonamide group could alter binding affinity .
Table 2: Physicochemical Comparison
Structure-Activity Relationships (SAR)
- Electron-Donating Groups: Analogs with dimethylamino () or methyl groups () show enhanced anticancer activity, suggesting the target compound’s 5,7-dimethylbenzo[d]thiazole may confer similar benefits.
Q & A
Q. Optimization Strategies
- Temperature Control : Maintain 60–80°C during coupling to prevent side reactions .
- Solvent Selection : Use ethanol or dichloromethane for improved solubility of intermediates .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. Methodological Approach
- ¹H/¹³C NMR :
- Hydrazinecarbonyl proton : δ 10.2–10.8 ppm (singlet) .
- Diethyl sulfonamide : δ 1.2–1.4 ppm (triplet, CH₃) and δ 3.3–3.5 ppm (quartet, CH₂) .
- IR Spectroscopy :
- C=O stretch : 1680–1700 cm⁻¹ (hydrazinecarbonyl) .
- S=O stretch : 1150–1170 cm⁻¹ (sulfonamide) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 487.6 (M+H⁺) .
Q. Basic Screening
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
Q. Advanced Mechanistic Studies
- Target Engagement : Surface plasmon resonance (SPR) to measure binding affinity for enzymes like carbonic anhydrase .
- In Vivo Efficacy : Xenograft models (e.g., tumor volume reduction in mice) .
Q. Resolving Contradictions
- Dose-Response Validation : Repeat assays with extended concentration ranges (0.1–100 µM) .
- Orthogonal Assays : Confirm apoptosis via flow cytometry if MTT results are ambiguous .
What computational methods are effective in predicting the compound’s reactivity or binding interactions with biological targets?
Q. Advanced Methodologies
- Molecular Docking : AutoDock Vina to simulate binding to CA-IX (Glide score < -8 kcal/mol indicates strong affinity) .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to optimize geometry and predict reaction pathways .
- QSAR Modeling : Use substituent descriptors (e.g., Hammett σ) to correlate structure with activity .
Q. Key SAR Strategies
- Substituent Variation :
- Replace 5,7-dimethyl with electron-withdrawing groups (e.g., Cl) to enhance target binding .
- Modify N,N-diethyl to bulkier amines (e.g., morpholine) to improve solubility .
- Bioisosteric Replacement : Swap benzo[d]thiazole with quinazoline to assess impact on potency .
Q. Methodological Solutions
- Co-Solvent Systems : Use 10% DMSO + 5% PEG-400 in PBS for in vitro assays .
- Salt Formation : Prepare hydrochloride salt to enhance aqueous solubility (e.g., >5 mg/mL) .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
